molecular formula C11H11NO B1316689 O-(naphthalen-1-ylmethyl)hydroxylamine CAS No. 54484-68-3

O-(naphthalen-1-ylmethyl)hydroxylamine

Cat. No.: B1316689
CAS No.: 54484-68-3
M. Wt: 173.21 g/mol
InChI Key: YXJCAPBAUZWSBR-UHFFFAOYSA-N
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Scientific Research Applications

O-(naphthalen-1-ylmethyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

  • The exact mechanism of action for O-(naphthalen-1-ylmethyl)hydroxylamine depends on the specific reaction it undergoes. For instance:
    • In O-arylation , the hydroxylamine group reacts with diaryliodonium salts to form N-aryloxyimides, which can further participate in various transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(naphthalen-1-ylmethyl)hydroxylamine can be synthesized through several methods. One common synthetic route involves the reaction of naphthalen-1-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes often utilize large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

O-(naphthalen-1-ylmethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

O-(naphthalen-1-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJCAPBAUZWSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566911
Record name O-[(Naphthalen-1-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54484-68-3
Record name O-[(Naphthalen-1-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(1-naphthyl)methoxy phthalimide (1.21 g) was suspended in 95% EtOH and hydrazine (0.20 mL) was added. The reaction mixture was stirred overnight and then filtered. The filtrate was concentrated under reduced pressure and then taken up in a small amount of dichloromethane. The small amount of remaining phthalhydrazide was then removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (480 mg) as a colorless oil. MS(CI) m/e 174 (M+H)+.
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Synthesis routes and methods III

Procedure details

Prepared by a similar procedure as described for preparation 13. Starting materials: N-Hydroxyphthalimide and 1-chloromethyl-naphthalen. 13C-NMR (DMSO-d6) δ 133.5, 133.2, 131.4, 128.2, 126.8, 126.7, 126.0, 125.6, 125.2, 124.1, 75.4.
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